molecular formula C6H9N3 B573187 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 185796-64-9

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B573187
CAS No.: 185796-64-9
M. Wt: 123.159
InChI Key: RNQMYFYTUSXCRX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, this compound can form hydrogen bonds with other biomolecules, contributing to its stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit necroptosis in both human and mouse cellular assays, highlighting its potential as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancers . Furthermore, this compound can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, such as the WIN site within WDR5, a protein involved in chromatin modification and gene expression . By binding to these sites, this compound can inhibit or activate enzyme activity, leading to changes in gene expression and cellular function. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing its activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of necroptosis and modulation of gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit necroptosis and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified to introduce various substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include various substituted derivatives, such as nitro, amino, and azido derivatives, which can be further utilized in different applications .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
  • 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C6H9N3
  • CAS Number : 185796-64-9
  • IUPAC Name : this compound

This bicyclic compound features a pyrrole and imidazole ring system, which is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a selective inhibitor of WDR5 (WD repeat domain 5), a protein implicated in various cancers, including mixed lineage leukemia.

  • Mechanism of Action : The compound binds to the WIN-site within WDR5 with a high affinity (dissociation constants < 10 nM) and exhibits micromolar activity against acute myeloid leukemia (AML) cell lines .
    • Binding Affinity : The binding interactions were characterized using NMR and X-ray crystallography, confirming the deep engagement of the cyclic imidazole group within the central S2 pocket of WDR5 .
  • Cellular Effects : In vitro studies indicated that this compound could inhibit cell proliferation in AML models, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various derivatives of pyrrole-based compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
    • Comparison with Controls : The activity was notably more potent than traditional antibiotics like ciprofloxacin, which had an MIC value of 2 µg/mL against both pathogens .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenIC50/MIC ValuesReference
AnticancerWDR5 (AML Cell Lines)< 10 nM
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL

Case Studies

A notable case study involved the optimization of derivatives based on the this compound scaffold:

  • Researchers employed structure-based design to enhance potency against WDR5 while minimizing side effects. This led to the identification of several lead compounds that demonstrated improved ligand efficiency and selectivity .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMYFYTUSXCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250503
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-64-9
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185796-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
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